molecular formula C10H6F6I2O2 B12840146 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene

1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene

Cat. No.: B12840146
M. Wt: 525.95 g/mol
InChI Key: AYEFDBFEJYXYJO-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two iodine atoms, two methoxy groups, and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene typically involves the iodination of a precursor compound, such as 2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene. The reaction is carried out using iodine and an oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the desired positions on the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Scientific Research Applications

1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of iodine and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.

Properties

Molecular Formula

C10H6F6I2O2

Molecular Weight

525.95 g/mol

IUPAC Name

1,4-diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H6F6I2O2/c1-19-7-3(9(11,12)13)6(18)8(20-2)4(5(7)17)10(14,15)16/h1-2H3

InChI Key

AYEFDBFEJYXYJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1I)C(F)(F)F)OC)I)C(F)(F)F

Origin of Product

United States

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